molecular formula C9H10O2 B2819180 (2S,3R)-2-Phenyloxetan-3-ol CAS No. 2307734-32-1

(2S,3R)-2-Phenyloxetan-3-ol

Cat. No.: B2819180
CAS No.: 2307734-32-1
M. Wt: 150.177
InChI Key: NYSJWCOGGURCCI-BDAKNGLRSA-N
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Description

(2S,3R)-2-Phenyloxetan-3-ol is a chiral compound with a unique oxetane ring structure. This compound is characterized by its stereochemistry, where the 2nd and 3rd carbon atoms are in the (S) and ® configurations, respectively. The presence of a phenyl group attached to the oxetane ring adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Phenyloxetan-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as a substituted benzaldehyde.

    Formation of Oxetane Ring: The oxetane ring can be formed through a cyclization reaction. One common method involves the use of a base to induce the cyclization of a halohydrin intermediate.

    Stereoselective Synthesis: Achieving the desired stereochemistry is crucial. This can be accomplished using chiral catalysts or chiral auxiliaries to ensure the correct (2S,3R) configuration.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reactions, ensuring high yields, and maintaining the stereochemical purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Phenyloxetan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group or the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products Formed

    Oxidation: Formation of phenyl oxetanone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted oxetanes with different functional groups.

Scientific Research Applications

(2S,3R)-2-Phenyloxetan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of (2S,3R)-2-Phenyloxetan-3-ol depends on its specific application:

    In Biological Systems: It may interact with enzymes or receptors, influencing biochemical pathways. The stereochemistry plays a crucial role in its binding affinity and activity.

    In Chemical Reactions: The oxetane ring can undergo ring-opening reactions, leading to the formation of various products. The phenyl group can stabilize intermediates, influencing the reaction pathway.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-Phenyloxetan-3-ol: The enantiomer of (2S,3R)-2-Phenyloxetan-3-ol with different stereochemistry.

    2-Phenyloxetane: Lacks the hydroxyl group, leading to different chemical properties.

    3-Phenyloxetan-2-one: An oxidized derivative with a ketone group.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential biological activity make it a valuable compound in various fields of research.

Properties

IUPAC Name

(2S,3R)-2-phenyloxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-6-11-9(8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSJWCOGGURCCI-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(O1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](O1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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